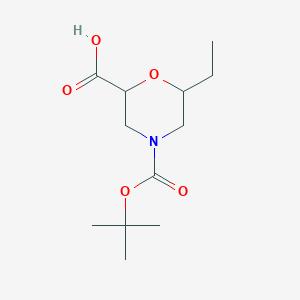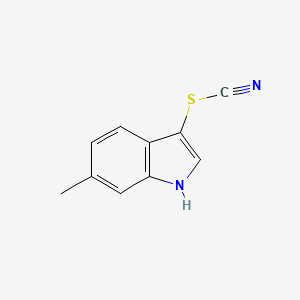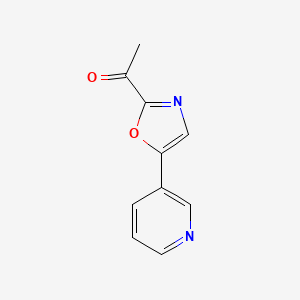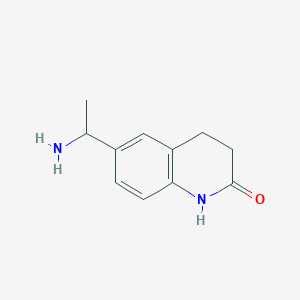
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an aminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzylamine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: These compounds share a similar heterocyclic structure and exhibit antimicrobial properties.
3-(1-Aminoethyl)Nonanedioic Acid: This compound has a similar aminoethyl group and is used in various biochemical applications.
Uniqueness
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6-7H,3,5,12H2,1H3,(H,13,14) |
Clave InChI |
UTNPVXXOXLTSKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)NC(=O)CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


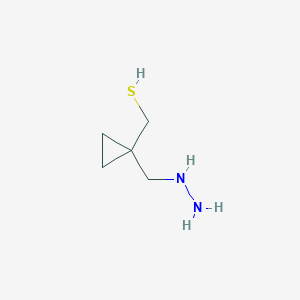
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
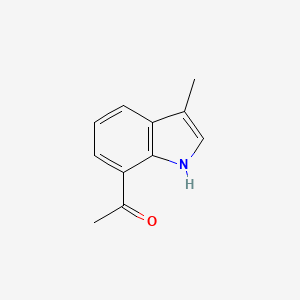
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
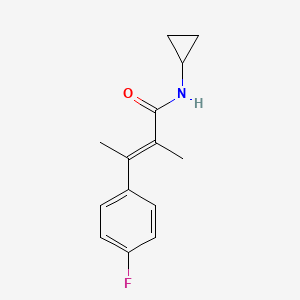
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

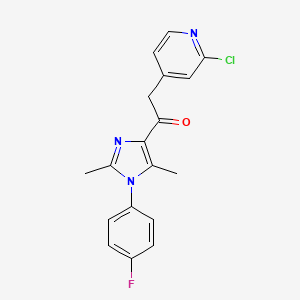
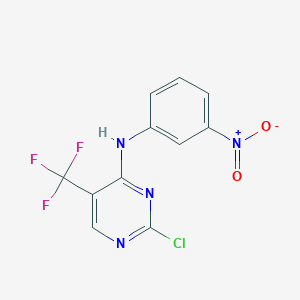
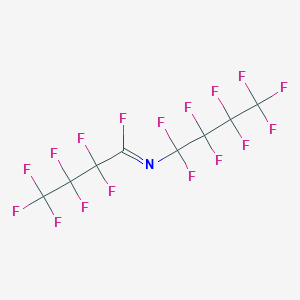
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
